2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline
説明
特性
IUPAC Name |
2-(2-pyrazol-1-ylethyl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-5-14-12-16(9-6-13(14)4-1)10-11-17-8-3-7-15-17/h1-5,7-8H,6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQWIWQVHDJOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1H-pyrazole with a suitable tetrahydroisoquinoline derivative in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
科学的研究の応用
2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Comparison with Structurally Similar Compounds
FLS-359
Structure: 7-(2,4-dimethyl-1H-imidazol-1-yl)-2-(5-{[4-(1H-pyrazol-1-yl)phenyl]methyl}-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline . Key Differences:
- Substituents: FLS-359 incorporates a thiazole ring and a 4-(pyrazol-1-yl)phenyl group, whereas 2-(2-(pyrazol-1-yl)ethyl)-tetrahydroisoquinoline lacks these motifs.
- Bioactivity: FLS-359 is a reported SIRT2 inhibitor with broad-spectrum anti-infective activity, achieving IC₅₀ values in the nanomolar range . The absence of a thiazole ring in the target compound may reduce its SIRT2 affinity but improve solubility due to the smaller ethyl-pyrazole side chain.
- Synthetic Complexity : FLS-359’s multi-heterocyclic architecture increases synthetic challenges compared to the simpler ethyl-pyrazole substitution in the target compound.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline
Structure: A tetrahydroisoquinoline core substituted with a phenyl group at the 2-position . Key Differences:
- Applications: 2-Phenyl-tetrahydroisoquinoline is primarily used as a building block in alkaloid synthesis and lacks reported SIRT2 modulation activity. Its simplicity makes it a versatile intermediate but less biologically targeted compared to the pyrazole-containing derivative.
Generalized Structural Comparison Table
*Inferred from structural similarity to FLS-357.
Research Findings and Mechanistic Insights
- SIRT2 Selectivity : Pyrazole-containing analogs like FLS-359 exhibit stronger SIRT2 inhibition than phenyl-substituted derivatives due to interactions with the enzyme’s hydrophobic cavity . The target compound’s pyrazole-ethyl chain may mimic these interactions but with reduced steric hindrance.
- Metabolic Stability : Ethyl-pyrazole substituents generally enhance metabolic stability compared to bulkier groups (e.g., thiazole in FLS-359), as observed in pharmacokinetic studies of related compounds .
- Toxicity Profile : Simplified analogs like 2-phenyl-THIQ show lower cytotoxicity in vitro (CC₅₀ >100 μM) compared to multi-heterocyclic derivatives, suggesting that the target compound’s toxicity may fall between these extremes .
生物活性
The compound 2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound that has garnered attention for its potential biological activities. It combines the structural features of both tetrahydroisoquinoline and pyrazole, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline is , with a molecular weight of approximately 240.31 g/mol. Its structure includes:
- Tetrahydroisoquinoline moiety : A bicyclic structure that contributes to its neuropharmacological effects.
- Pyrazole ring : Known for its anti-inflammatory and anticancer properties.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme inhibition : The presence of the pyrazole ring allows for interactions with enzymes involved in inflammatory pathways.
- Receptor modulation : It may act as a modulator at neurotransmitter receptors due to the tetrahydroisoquinoline structure.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies indicate effective inhibition of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). The mechanism appears to involve apoptosis induction through mitochondrial pathways.
- Anti-inflammatory Effects : The compound has been reported to reduce pro-inflammatory cytokines in cell culture models, indicating potential use in treating inflammatory diseases.
Research Findings and Case Studies
A summary of key findings from recent studies is presented in the following table:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
